

An In-depth Technical Guide to Rilmazafone Hydrochloride: Chemical Structure and Properties

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Compound of Interest

Compound Name: *Rilmazafone hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rilmazafone hydrochloride is a water-soluble prodrug that, upon oral administration, is converted into its active benzodiazepine metabolites, primarily rilmazolam.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and analytical methodologies pertaining to **rilmazafone hydrochloride**. The information is intended to serve as a detailed resource for professionals engaged in research and development within the fields of pharmacology and medicinal chemistry.

Chemical and Physical Properties

Rilmazafone hydrochloride is a 1H-1,2,4-triazolyl benzophenone derivative.[2] It is structurally distinct from classical benzodiazepines as it possesses a ring-opened structure and does not have a fused benzene and diazepine ring system.[1][3] The hydrochloride salt form enhances its water solubility.[2][3]

Property	Value	Source
IUPAC Name	5-[[[2-aminoacetyl)amino)methyl]-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide;hydrochloride	[4]
Synonyms	Rhythmy, 450191-S	[1][4]
Chemical Formula	C ₂₁ H ₂₁ Cl ₃ N ₆ O ₃	[3]
Molecular Weight	511.79 g/mol	[3][5]
CAS Number	85815-37-8 (for hydrochloride)	[6]
Melting Point	Approximately 256–258°C	[7]
Solubility	Very soluble in methanol, soluble in water, slightly soluble in ethanol (99.5). Soluble in DMSO at 250 mg/mL (with sonication).	[5][8]
Appearance	White to pale yellow-white crystalline powder	[5]

Pharmacokinetics and Metabolism

Rilmazafone is a prodrug that is inactive in its initial form.[9] After oral administration, it is metabolized in the small intestine by aminopeptidases to its active benzodiazepine metabolite, rilmazolam (M-1).[1][7][9] Rilmazolam then undergoes further hepatic metabolism, primarily through demethylation, to form other active metabolites such as N-desmethyl rilmazolam (M-2) and di-desmethyl rilmazolam (M-3).[7][10] The metabolism is also affected by cytochrome P-450 enzymes.[11]

The pharmacokinetic profile of rilmazafone's metabolites can be influenced by factors such as renal function. In patients with chronic renal failure, the C_{max} of metabolites M1 and M4 were

found to be double, and the AUC was five times that of healthy volunteers.[12] The half-life of metabolites M1, M2, and M4 were two to four times longer in these patients.[12]

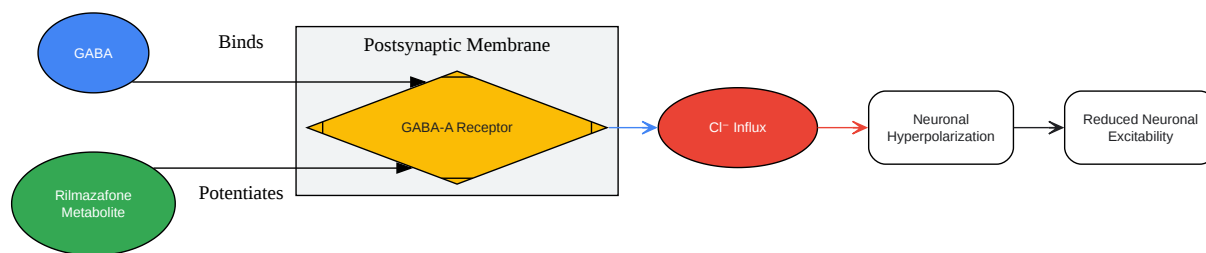
Parameter	Value (in patients with chronic renal failure)	Source
C _{max} (M1, M4)	~2x higher than healthy volunteers	[12]
AUC (M1, M4)	~5x higher than healthy volunteers	[12]
T _{1/2} (M1, M2, M4)	2-4x longer than healthy volunteers	[12]
Elimination Half-life (active metabolites)	~10.5 hours	[1]

Mechanism of Action and Pharmacology

The active metabolites of rilmafazone are positive allosteric modulators of the gamma-aminobutyric acid (GABA-A) receptor.[13] By binding to the benzodiazepine site on the GABA-A receptor, these metabolites enhance the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron.[14][15] This hyperpolarization of the neuronal membrane results in the sedative, hypnotic, and anxiolytic effects characteristic of benzodiazepines.[13] The active metabolites exhibit a high affinity for benzodiazepine receptors, with K_i values ranging from 0.9 to 2.1 nM.[13]

Signaling Pathway

The binding of an active metabolite of rilmafazone to the benzodiazepine site on the GABA-A receptor potentiates the GABA-mediated chloride current. This leads to neuronal hyperpolarization and a reduction in neuronal excitability.



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GABA-A Receptor Signaling Pathway

Experimental Protocols

Quantification of Rilmazafone Metabolites in Human Plasma by LC-MS/MS

This protocol provides a general framework for the analysis of rilmazafone and its metabolites in biological matrices.

Sample Preparation (Protein Precipitation):[\[13\]](#)

- To 100 μL of human plasma, add a suitable internal standard.
- Add 400 μL of a protein precipitation solvent (e.g., acetonitrile).
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.

Liquid Chromatography Conditions:[\[13\]](#)

- Column: Reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Gradient: A suitable gradient elution program to ensure separation of the analytes.

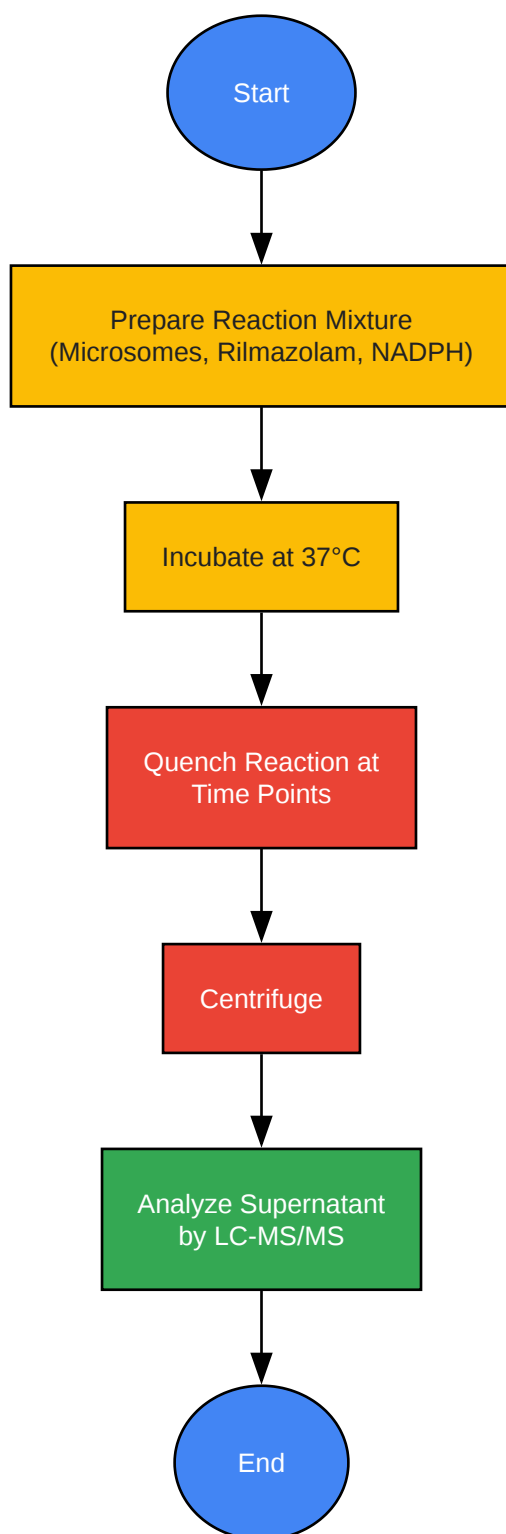
Mass Spectrometry Conditions:[13]

- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- Scan Type: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to assess the metabolic stability of rilmazafone's active metabolite, rilmazolam.[7]

- Prepare a reaction mixture containing human liver microsomes, rilmazolam, and an NADPH-regenerating system in a suitable buffer.
- Incubate the mixture at 37°C.
- At various time points, quench the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge to pellet the protein.
- Analyze the supernatant using a validated LC-MS/MS method to determine the rate of disappearance of the parent compound and the formation of metabolites.



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In Vitro Metabolism Experimental Workflow

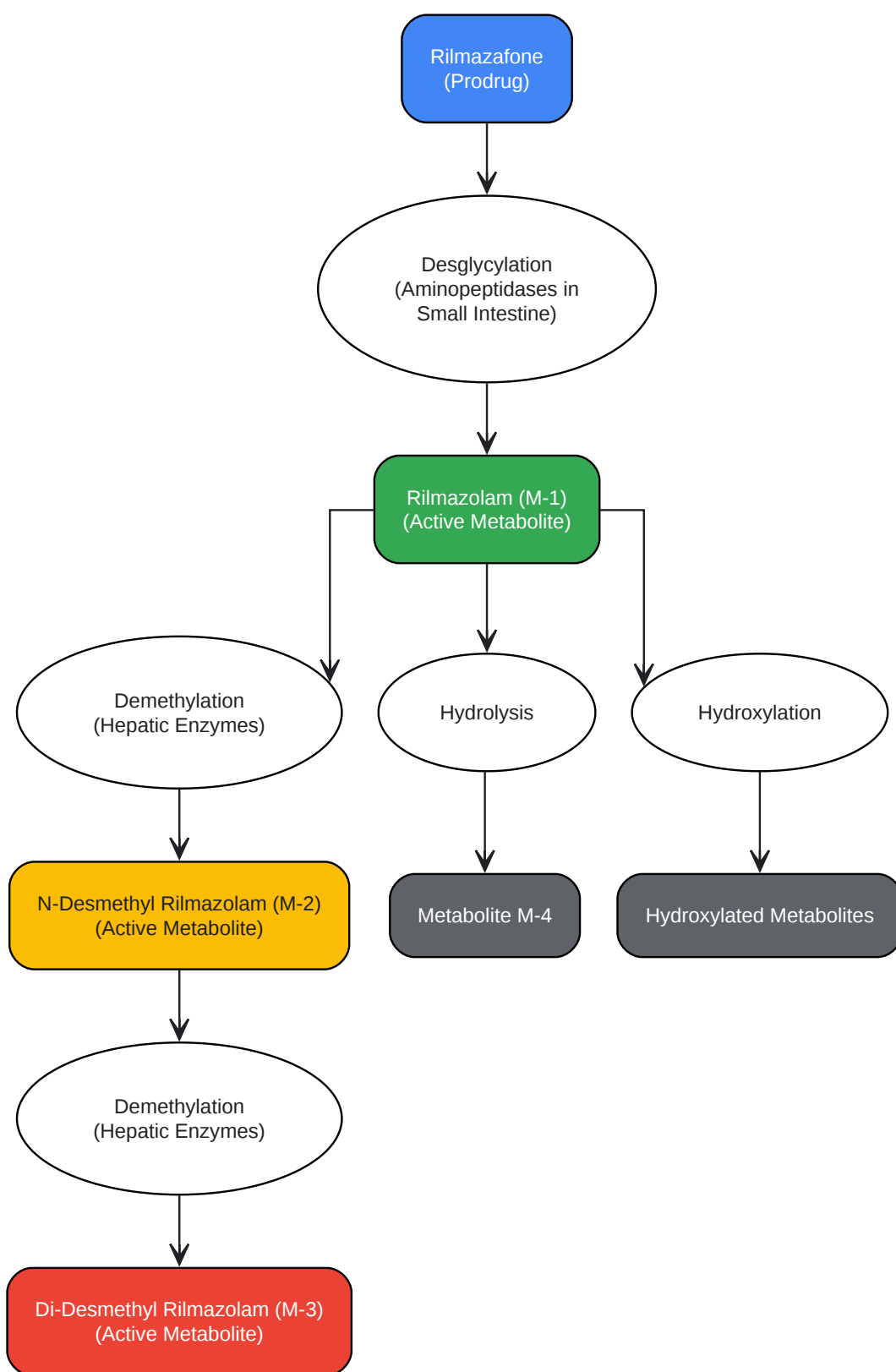
Evaluation of Anxiolytic-like Effects in Mice (Elevated Plus-Maze)

This in vivo protocol is used to assess the anxiolytic properties of rilmazafone.[\[16\]](#)

- Animals: Male ICR mice.
- Apparatus: An elevated plus-maze with two open and two closed arms.
- Procedure:
 - Administer rilmazafone orally at doses of 0.1, 0.2, and 0.5 mg/kg.[\[16\]](#)
 - After a set pre-treatment time, place the mouse at the center of the maze, facing an open arm.
 - Record the time spent in and the number of entries into the open and closed arms for a 5-minute session.
- Data Analysis: An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic-like effect.[\[16\]](#)

Metabolic Pathway of Rilmazafone Hydrochloride

The metabolic conversion of rilmazafone is a multi-step process initiated in the small intestine and continued in the liver.



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Metabolic Pathway of Rilmazafone

Conclusion

Rilmazafone hydrochloride represents an important therapeutic agent in the class of hypnotic drugs. Its unique prodrug nature and subsequent conversion to active benzodiazepine metabolites are key to its pharmacological profile. This guide has provided a detailed overview of its chemical structure, physicochemical properties, pharmacokinetic profile, and mechanism of action, along with relevant experimental protocols. The presented data and visualizations are intended to be a valuable resource for scientists and researchers in the field of drug discovery and development.

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